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Compound of Interest

Compound Name: 2-Isopropyl-5-methyl-2-hexenal

Cat. No.: B1584068 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Isopropyl-5-methyl-2-hexenal

Introduction
2-Isopropyl-5-methyl-2-hexenal is an α,β-unsaturated aldehyde with the chemical formula

C₁₀H₁₈O and a molecular weight of 154.25 g/mol .[1][2] This compound is a significant volatile

aroma constituent found in natural products such as malted barley, roasted coffee beans, and

cocoa. Its characteristic fruity, woody, and green aroma profile makes it a valuable ingredient in

the flavor and fragrance industry.[3][4] The structural elucidation of such molecules is

paramount for quality control, synthesis verification, and understanding their biochemical

origins, such as formation via the Maillard reaction.

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and

Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-isopropyl-5-methyl-2-hexenal.
As a senior application scientist, the objective is to not only present the data but to explain the

causal relationships behind the observed spectra, providing a robust framework for

researchers, chemists, and drug development professionals for the unambiguous identification

and characterization of this molecule and related structures.

For clarity throughout this guide, the following atomic numbering scheme will be used for 2-
isopropyl-5-methyl-2-hexenal:

Figure 1: Structure and numbering of 2-isopropyl-5-methyl-2-hexenal.
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Part 1: Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and

obtaining structural information through fragmentation analysis. For a volatile compound like 2-
isopropyl-5-methyl-2-hexenal, Gas Chromatography-Mass Spectrometry (GC-MS) with

Electron Ionization (EI) is the method of choice.

Experimental Protocol: GC-MS
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile

solvent such as dichloromethane or hexane. Ensure the sample is free of non-volatile

impurities.

GC-MS Parameters:

Injector: Split mode (e.g., 50:1 ratio) at 250 °C. Injection volume: 1 µL.

GC Column: A non-polar column (e.g., DB-5 or HP-1, 30 m x 0.25 mm x 0.25 µm) is

suitable.

Oven Program: Initial temperature of 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C

(hold 5 min). This program should be optimized for the specific sample matrix.

MS Parameters:

Ion Source: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 35-300.

Analysis of the EI Mass Spectrum
The EI mass spectrum provides a fingerprint of the molecule based on its fragmentation pattern

upon electron impact. The fragmentation is governed by the formation of the most stable
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carbocations. For α,β-unsaturated aldehydes, fragmentation is influenced by the carbonyl

group, the double bond, and the alkyl substituents.[5][6]

The molecular ion (M⁺˙) peak is expected at m/z 154, corresponding to the molecular formula

C₁₀H₁₈O⁺˙.[1] The fragmentation pattern is dominated by cleavages that form stable,

resonance-stabilized, or highly substituted carbocations.[7][8]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 2-Isopropyl-5-methyl-2-
hexenal

m/z
Predicted Ion
Structure

Fragmentation
Pathway

Predicted Relative
Abundance

154 [C₁₀H₁₈O]⁺˙ Molecular Ion (M⁺˙) Low to Medium

139 [C₉H₁₅O]⁺

Loss of a methyl

radical (•CH₃) from

the isobutyl group.

Low

111 [C₇H₁₁O]⁺

Loss of an isopropyl

radical (•C₃H₇) from

C2 (α-cleavage).

Medium

97 [C₆H₉O]⁺

Loss of an isobutyl

radical (•C₄H₉) from

C3.

Medium to High

83 [C₆H₁₁]⁺

Cleavage at the C3-

C4 bond with

hydrogen

rearrangement.

Medium

43 [C₃H₇]⁺

Isopropyl cation.

Highly stable

secondary

carbocation.

High (likely Base

Peak)

29 [CHO]⁺
Acylium ion from

cleavage at C1-C2.
Low
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Causality of Fragmentation: The high abundance of the m/z 43 fragment is a direct

consequence of the stability of the secondary isopropyl carbocation, a common feature in

molecules with this moiety.[8] The loss of the larger isopropyl group from the α-position (C2)

to yield the m/z 111 ion is also a favorable process. Cleavage of the bond next to the

carbonyl group is a characteristic fragmentation pathway for aldehydes.[6][9] A patent for a

related synthesis describes the base peak at m/e 43, supporting this prediction.[10]

Predicted Mass Spectrometry Fragmentation Pathway

C₁₀H₁₈O⁺˙
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(Molecular Ion)
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m/z 43
(Base Peak)

Further fragmentation
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Figure 2: Predicted EI fragmentation pathway for 2-isopropyl-5-methyl-2-hexenal.

Part 2: NMR Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)

experiments provides unambiguous evidence of the carbon skeleton and the connectivity of

atoms.

Experimental Protocol: NMR
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform

(CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual

solvent peak.
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Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz

or higher) for better signal dispersion.

Experiments:

¹H NMR

¹³C{¹H} NMR

¹H-¹H COSY (Correlation Spectroscopy)

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹H NMR Spectrum Analysis
The ¹H NMR spectrum reveals the number of different proton environments and their

neighboring protons through chemical shifts and splitting patterns.

Table 2: Predicted ¹H NMR Data (in CDCl₃)
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Proton(s) Multiplicity
Predicted δ
(ppm)

J-Coupling
(Hz)

Rationale

H-1 s 9.4 - 9.6 -

Aldehydic proton,

highly deshielded

by the carbonyl

group.[11][12]

H-3 t 6.5 - 6.8 J ≈ 7-8

Vinylic proton,

deshielded by

conjugation and

coupled to the

two H-4 protons.

H-7 sept 2.8 - 3.1 J ≈ 7

Isopropyl

methine,

deshielded by

the adjacent

double bond.

Coupled to six H-

8/9 protons.

H-4 t 2.1 - 2.3 J ≈ 7-8

Allylic methylene

protons, coupled

to the H-3 and H-

5 protons.[11]

[12]

H-5 m 1.7 - 1.9 -
Methine proton,

complex splitting.

H-8, H-9 d 1.0 - 1.2 J ≈ 7

Diastereotopic

methyls of the

isopropyl group,

coupled to H-7.

H-10 d 0.9 - 1.0 J ≈ 6-7

Methyl group of

the isobutyl

moiety, coupled

to H-5.
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¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

Carbon(s) Predicted δ (ppm) Rationale

C-1 195 - 200 Aldehyde carbonyl carbon.

C-2 155 - 160

Quaternary vinylic carbon,

deshielded by oxygen and

alkyl substituent.

C-3 145 - 150 Tertiary vinylic carbon.

C-4 45 - 50 Allylic methylene carbon.

C-5 28 - 32 Methine carbon.

C-7 27 - 31 Isopropyl methine carbon.

C-10 22 - 25
Methyl carbon of the isobutyl

group.

C-8, C-9 20 - 23 Isopropyl methyl carbons.

2D NMR Correlation Analysis
2D NMR experiments are essential to piece the structure together by establishing through-

bond connectivities.

¹H-¹H COSY: This experiment confirms proton-proton couplings. Key expected correlations

would be:

H-3 with H-4

H-4 with H-5

H-5 with H-10
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H-7 with H-8 and H-9

Figure 3: Visualization of expected key ¹H-¹H COSY correlations.

¹H-¹³C HSQC: This experiment maps each proton to its directly attached carbon, confirming

the assignments made in the 1D spectra.[13][14] For example, the proton signal at ~6.6 ppm

will correlate with the carbon signal at ~147 ppm, assigning them as H-3 and C-3,

respectively.

¹H-¹³C HMBC: This is arguably the most crucial experiment for defining the carbon skeleton,

as it shows correlations between protons and carbons separated by 2 or 3 bonds.[14][15]

Trustworthiness through Self-Validation: The HMBC spectrum provides a self-validating

system. For instance, the aldehyde proton (H-1) is a singlet with no COSY correlations. Its

structural position is confirmed by its HMBC correlations to C-2 and C-3. This cross-peak

is only possible if the aldehyde group is attached to the C-2 position of the hexenal

backbone.

Key Expected HMBC Correlations:

H-1 (aldehyde) → C-2, C-3: Confirms the aldehyde position.

H-3 (vinylic) → C-1, C-2, C-5: Links the double bond to the carbonyl and the isobutyl

group.

H-8/H-9 (isopropyl methyls) → C-7, C-2: Unambiguously places the isopropyl group at the

C-2 position.

H-10 (isobutyl methyl) → C-4, C-5: Confirms the structure of the isobutyl side chain.

Figure 4: Key HMBC correlations confirming the molecular backbone.

Conclusion
The combined application of mass spectrometry and a suite of NMR experiments provides a

powerful and self-validating workflow for the complete structural characterization of 2-
isopropyl-5-methyl-2-hexenal. Mass spectrometry confirms the molecular weight and

provides key fragmentation data indicative of the branched alkyl chains. 1D NMR spectroscopy
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offers detailed information on the proton and carbon environments, while 2D NMR experiments,

particularly COSY and HMBC, unambiguously establish the atomic connectivity. The predicted

data, grounded in fundamental principles of spectroscopy, serves as an authoritative guide for

the identification of this important flavor and fragrance compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584068#2-isopropyl-5-methyl-2-hexenal-nmr-and-
mass-spectrum-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1584068#2-isopropyl-5-methyl-2-hexenal-nmr-and-mass-spectrum-analysis
https://www.benchchem.com/product/b1584068#2-isopropyl-5-methyl-2-hexenal-nmr-and-mass-spectrum-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584068?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

